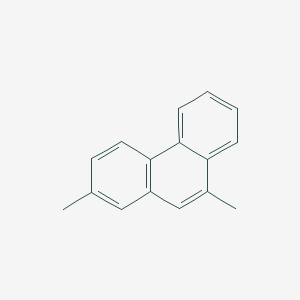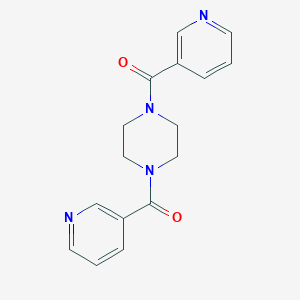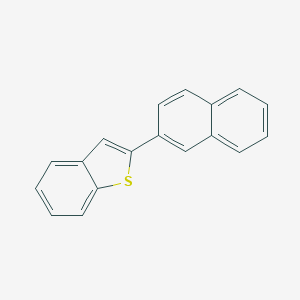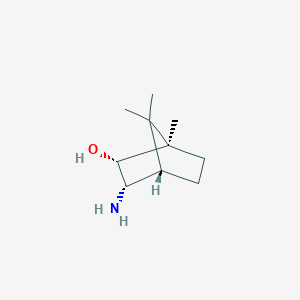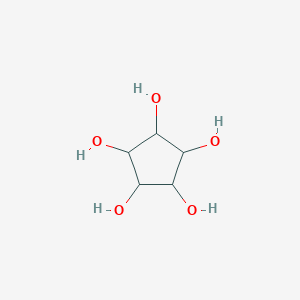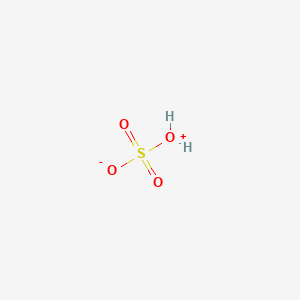
Polyglyceryl-3 caprate
Overview
Description
Polyglyceryl-3 Caprate is an ester of capric fatty acid with polyglycerol containing three glyceryl units . It is a PEG-free, biodegradable, and water-soluble surfactant . It is used in shampoos, body washes, shower gels, hand washes, and baby washes . It is multi-functional, making it a cost-effective formulation .
Synthesis Analysis
This compound can be synthesized by the esterification reaction between polyglycerin-10 and caprylic acid . In another study, recombinant Amylosucrases were used to synthesize biosurfactants from glyceryl caprylate, glyceryl caprate, and polyglyceryl-2 caprate .Molecular Structure Analysis
This compound is a polyether comprising 2 to 20 glyceryl residues, end-capped by esterification with simple carboxylic acids, such as fatty acids . The physical properties and appearance of polyglyceryl esters of fatty acids mainly depend on their molecular structure .Chemical Reactions Analysis
The transglycosylation reactions of Amylosucrases were effective in the synthesis of biosurfactants from glyceryl caprylate, glyceryl caprate, and polyglyceryl-2 caprate . The results of the transglycosylation reaction were consistent for both Amylosucrases, with glyceryl caprylate acceptor showing the highest concentration .Physical And Chemical Properties Analysis
This compound is a clear, odorless, viscous liquid . It is a PEG-free, biodegradable, and water-soluble surfactant . It is nitrogen-free and based on polyglycerol .Scientific Research Applications
Enhancer for Dermal Peptide Delivery
A study by Sommer et al. (2018) explored using a nano-sized carrier system (microemulsion) and enhancers, including glyceryl caprylate/caprate, to improve the bioavailability of a dermally administered tetrapeptide GEKG. This approach significantly enhanced the penetration of the peptide into the skin compared to standard formulations, suggesting the utility of such systems in cosmetic and therapeutic peptide delivery (Sommer et al., 2018).
Biosynthesis of Nonionic Surfactants
Kim et al. (2021) utilized amylosucrase enzymes to synthesize biosurfactants, including glyceryl caprylate, glyceryl caprate, and polyglyceryl-2 caprate. The study highlighted the effectiveness of these enzymes in producing nonionic surfactants, which can have various industrial and pharmaceutical applications (Kim et al., 2021).
Versatility in Biomedical and Pharmaceutical Applications
The review by Thomas et al. (2014) discussed the properties and synthetic approaches towards linear polyglycerols, including polyglyceryl-3 caprate. These polymers are highlighted for their potential in bioconjugation, utilization in degradable biomaterials, diagnostics, and as a poly(ethylene glycol) (PEG) substitute (Thomas et al., 2014).
Nanotechnology in Medicine
Calderón et al. (2010) emphasized the role of dendritic polyglycerols, including this compound, in nanomedicine. Their unique properties make them suitable for drug, dye, and gene delivery, as well as in regenerative medicine for non-fouling surfaces and matrix materials (Calderón et al., 2010).
Cosmetic Ingredient Synthesis
Zhang et al. (2020) synthesized polyglyceryl-10 caprylates as cosmetic ingredients, demonstrating their potential in forming nanoparticles for makeup removal. This study underlines the application of this compound derivatives in cosmetic formulations (Zhang et al., 2020).
Mechanism of Action
Polyglyceryl-3 Caprate works by reducing surface and interfacial tension, making them suitable for use as detergents, emulsifiers, wetting agents, foaming agents, and dispersants . It also improves skin feel, skin smoothing, improvement of barrier function, thickening, foam enhancing, and mitigating .
Future Directions
properties
InChI |
InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNCQODCNURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH2+]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7664-93-9, 14808-79-8 | |
| Record name | Sulfuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




